![molecular formula C10H10N2O6S B1387312 N-[(3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾオキサジン-6-イル)スルホニル]グリシン CAS No. 874801-32-8](/img/structure/B1387312.png)

N-[(3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾオキサジン-6-イル)スルホニル]グリシン

概要

説明

“N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine” is a chemical compound that has been studied for its potential applications in various fields. It acts in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides . Its enzymatic activity is highly correlated with plant growth .

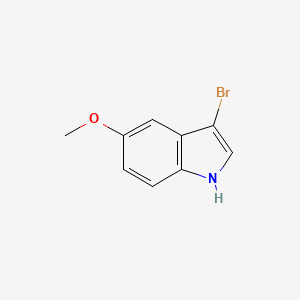

Synthesis Analysis

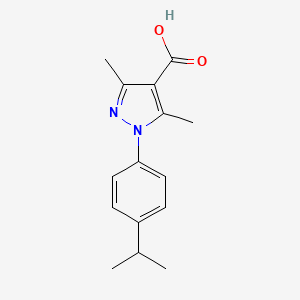

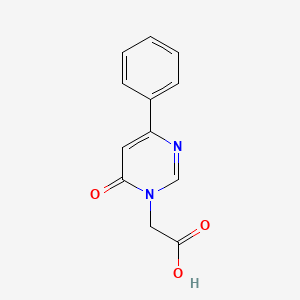

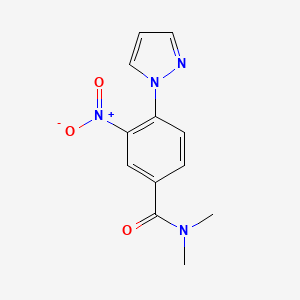

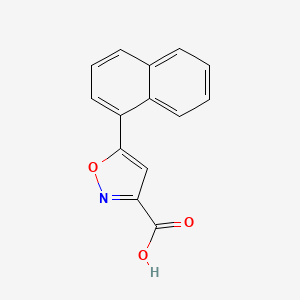

The synthesis of “N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine” and its derivatives has been reported in several studies. For instance, a series of benzomorpholinone derivatives were synthesized and biologically evaluated as BETs inhibitors . Detailed structure-activity relationship studies led to the discovery of several new potent compounds .Chemical Reactions Analysis

The chemical reactions involving “N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine” are complex and involve multiple steps. For instance, the bromodomain and extra-terminal proteins (BETs), in particular BRD4, have been reported to play important roles in cancer, inflammation, obesity, cardiovascular disease, and neurological disorders . In a study, a series of benzomorpholinone derivatives were synthesized and biologically evaluated as BETs inhibitors .科学的研究の応用

植物の防御機構

N-[(3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾオキサジン-6-イル)スルホニル]グリシンなどのベンゾキサジノイドは、植物の防御機構において重要な役割を果たすことが知られています。 これらの化合物は、ヒドロキサム酸グルコシドからヒドロキサム酸を生成することにより、害虫に対して作用します。ヒドロキサム酸は、植物の成長と密接に関連しています .

抗生物質特性

これらの化合物は、抗生物質効果を示すことが示されており、細菌叢を形作り、真菌病原体に対抗する可能性があります .

金属耐性とキレート化

ベンゾキサジノイドは鉄キレート剤として機能し、植物の金属耐性に貢献します。 この応用は、土壌中の金属濃度が高い地域で重要であり、植物の生存と成長を助けます .

アレロパシー

アレロケミカルとして、ベンゾキサジノイドは隣接する植物の成長と発達に影響を与える可能性があります。これは、農業管理と作物保護の重要な側面です .

酵素活性

ベンゾキサジノイド化合物の酵素活性は、酵素反応の比色モニタリングなどのさまざまな生化学アッセイで使用されます .

特殊代謝産物の合成

これらの化合物は、幅広い抗菌性と摂食阻害特性を持つ特殊代謝産物の生合成に関与しており、植物保護に重要な役割を果たしています .

合成研究における化学試薬

N-[(3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾオキサジン-6-イル)スルホニル]グリシンは、マイクロ波照射下でのベンゾキサジノンおよびベンゾチアジノンの迅速なN-アルキル化の研究における有用な試薬として役立ちます .

代謝経路の独立した進化

ベンゾキサジノイド生合成経路の独立した進化と新機能化は、さまざまな植物種におけるこれらの化合物の多様性を強調しています .

作用機序

Target of Action

The primary targets of N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine are the bromodomain and extra-terminal proteins (BETs), particularly BRD4 . These proteins play crucial roles in various biological processes, including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .

Mode of Action

This compound interacts with its targets by inhibiting the BET bromodomains . These domains form deep hydrophobic pockets that recognize acetylated lysine residues . The compound’s interaction with these pockets inhibits the function of the BET proteins, leading to significant changes in cellular processes .

Biochemical Pathways

The inhibition of BET proteins affects a wide variety of biochemical pathways. For instance, it results in a significant transcriptional downregulation of c-Myc , a protein that plays a key role in cell cycle progression, apoptosis, and cellular transformation .

Pharmacokinetics

The compound’s potency and drug-like properties could be further optimized in the future .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on BET proteins. It has shown good anti-proliferation activities against several hematologic malignancies cell lines at low-micromolar concentrations .

実験室実験の利点と制限

N-sulfonylglycine has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and can be used in a variety of applications. However, it also has some limitations. For example, N-sulfonylglycine is not very stable and can be degraded by enzymes. In addition, it can be difficult to control the concentration of N-sulfonylglycine in a lab experiment.

将来の方向性

There are a variety of potential future directions for the use of N-sulfonylglycine. One potential direction is the development of new methods for synthesizing N-sulfonylglycine, as well as new methods for controlling the concentration of N-sulfonylglycine in a lab experiment. In addition, further research could be conducted to explore the potential therapeutic applications of N-sulfonylglycine, as well as its potential effects on the body’s immune system. Finally, further research could be conducted to explore the potential use of N-sulfonylglycine as a biomarker for various diseases.

生化学分析

Biochemical Properties

N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with bromodomain-containing proteins (BRDs), particularly BRD4, which is involved in the regulation of gene expression through acetylation of lysine residues on histones . The interaction between N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine and BRD4 can inhibit the binding of BRD4 to acetylated histones, thereby modulating gene expression and cellular processes.

Cellular Effects

The effects of N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine has been observed to downregulate the expression of oncogenes such as c-Myc, leading to reduced cell proliferation and increased apoptosis . Additionally, it can alter metabolic pathways by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation, thereby affecting cellular energy production and metabolism.

Molecular Mechanism

At the molecular level, N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine exerts its effects through several mechanisms. One primary mechanism is the inhibition of bromodomain-containing proteins, particularly BRD4. This inhibition occurs through the binding of N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine to the acetyl-lysine recognition pocket of BRD4, preventing its interaction with acetylated histones . This disruption in BRD4 function leads to changes in gene expression, particularly the downregulation of genes involved in cell proliferation and survival. Additionally, N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine can modulate the activity of other enzymes and proteins through direct binding or allosteric effects, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can be significant. Prolonged exposure to N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are likely due to the continued suppression of oncogene expression and disruption of metabolic pathways.

Dosage Effects in Animal Models

The effects of N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine in animal models are dose-dependent. At lower doses, this compound can effectively inhibit tumor growth and reduce cancer cell proliferation without causing significant toxicity . At higher doses, N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s impact on essential cellular processes and metabolic pathways.

Metabolic Pathways

N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit key enzymes in glycolysis and oxidative phosphorylation, leading to altered metabolic flux and changes in metabolite levels . Additionally, N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine can modulate the activity of enzymes involved in amino acid metabolism, further influencing cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via amino acid transporters, where it accumulates in the cytoplasm and other cellular compartments . Additionally, N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine can bind to intracellular proteins, influencing its localization and activity within cells.

Subcellular Localization

The subcellular localization of N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine can be targeted to specific cellular compartments, such as the nucleus, through post-translational modifications and targeting signals . These localization mechanisms ensure that the compound exerts its effects on specific cellular processes and pathways.

特性

IUPAC Name |

2-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6S/c13-9-5-18-8-2-1-6(3-7(8)12-9)19(16,17)11-4-10(14)15/h1-3,11H,4-5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGCPZWTZOCFCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate](/img/structure/B1387230.png)

![4-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B1387240.png)

![3-{[1-(Cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid](/img/structure/B1387248.png)

![3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid](/img/structure/B1387249.png)